BMS-911172
Description
BMS-911172 (CAS: 1644248-18-9) is a synthetic, brain-penetrant small molecule inhibitor of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis and implicated in neuropathic pain, viral infection, and neurodegenerative diseases . Developed by Bristol Myers Squibb, it exhibits an IC50 of 35 nM against AAK1 . Its molecular formula is C16H19F2N3O3 (molecular weight: 339.34) with favorable physicochemical properties: clogP = 1.9, topological polar surface area (tPSA) = 90 Ų, ligand efficiency (LE) = 0.45, and lipophilic ligand efficiency (LLE) = 6.0 . This compound is ATP-competitive, forming hydrogen bonds within the ATP-binding hinge region .
Properties
Molecular Formula |
C26H26F6N4O3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BMS-911172; BMS 911172; BMS911172; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Selectivity and Potency
BMS-911172 vs. BMT-124110 :
- BMT-124110 (IC50 = 0.9 nM) is a more potent AAK1 inhibitor but shows off-target activity against BMP-2-induced kinase (BIKE, IC50 = 17 nM) and cyclin G-associated kinase (GAK, IC50 = 99 nM) . In contrast, this compound demonstrates superior selectivity, with profiling against 219 kinases at 1 µM revealing minimal off-target interactions .
- This compound ’s higher LE (0.45 vs. undisclosed for BMT-124110) suggests better optimization of binding energy per atom .
This compound vs. BMS-986176/LX-9211 :
- BMS-986176/LX-9211 is the only AAK1 inhibitor in clinical trials (Phase II for neuropathic pain) .
Pharmacokinetic and Physicochemical Properties
- Solubility : this compound has high solubility in DMSO (100 mg/mL or 294.69 mM), facilitating in vitro studies . Data for comparators like LP-935509 are unavailable.
- Pharmacokinetics : In male G57BL6 mice, this compound showed excellent PK parameters (undisclosed values), outperforming analogs (compounds 14 and 15) in the same study .
In Vivo Efficacy
- This compound demonstrated efficacy in rat models of persistent and neuropathic pain, validating AAK1 as a therapeutic target .
Structural and Functional Insights
- Binding Mode : this compound’s hydrogen-bond interactions in the ATP-binding site contribute to its selectivity . SAR studies highlight that modifications to the aryl amide scaffold (e.g., difluoromethoxy and oxazolyl groups) optimize AAK1 affinity .
- Brain Penetrance: this compound’s design prioritizes blood-brain barrier penetration, critical for targeting neuropathic pain .
Data Table: Key Parameters of AAK1 Inhibitors
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